4'-(Methylthio)-alpha-azidoacetophenone
Description
4'-(Methylthio)-alpha-azidoacetophenone is a substituted acetophenone derivative characterized by a methylthio (-SMe) group at the para position of the aromatic ring and an azido (-N₃) group at the alpha position of the ketone moiety. This combination of functional groups confers unique reactivity, making it a compound of interest in synthetic organic chemistry, particularly in click chemistry and photochemical applications.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-azido-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9N3OS/c1-14-8-4-2-7(3-5-8)9(13)6-11-12-10/h2-5H,6H2,1H3 |
InChI Key |
QYNPLJGKQDDJAA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4'-(Methylthio)-alpha-azidoacetophenone and related compounds:
Reactivity and Functional Group Analysis
- Azide Group: The alpha-azido group in this compound distinguishes it from other acetophenone derivatives. Azides are known for participation in Staudinger reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling applications in bioconjugation and material science .
- Methylthio vs. Methoxy/Methyl: The methylthio group (-SCH₃) is a stronger electron donor than methoxy (-OCH₃) but less so than methyl (-CH₃). This affects the electron density of the aromatic ring, influencing electrophilic substitution patterns.
- Sulfonyl vs. Methylthio: 4'-(Methylsulfonyl)acetophenone’s sulfonyl group (-SO₂CH₃) is electron-withdrawing, contrasting with the electron-donating methylthio group. This alters solubility and reactivity in nucleophilic aromatic substitutions .
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